2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

Description

BenchChem offers high-quality 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

2-[1-[(2-methylpropan-2-yl)oxycarbonyl]piperidin-4-yl]benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NPKPUCNATSURJQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCC(CC1)C2=CC=CC=C2C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H23NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50627024 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

305.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

170838-26-3 | |

| Record name | 2-[1-(tert-Butoxycarbonyl)piperidin-4-yl]benzoic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50627024 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic Acid

CAS Number: 170838-26-3

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule increasingly recognized for its utility in the field of chemical biology and drug discovery. Its structure, featuring a protected piperidine ring linked to a benzoic acid moiety, makes it a valuable building block, particularly as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).[1] PROTACs are a novel therapeutic modality designed to hijack the cell's natural protein degradation machinery to eliminate specific proteins of interest, offering a powerful strategy for targeting previously "undruggable" proteins. This guide provides a comprehensive overview of the known properties, synthesis, and applications of this compound.

Physicochemical and Spectroscopic Data

| Property | Value | Reference |

| CAS Number | 170838-26-3 | [1] |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C | [1] |

| Solubility | Soluble in organic solvents. | [2] |

Spectroscopic Data: While specific, detailed spectra for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid are not available in the searched resources, general principles of ¹H NMR, ¹³C NMR, and mass spectrometry can be applied to predict the expected spectral features of this molecule.

Synthesis

A method for the synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid has been described in patent literature.[3] The process involves a multi-step sequence starting from the formation of a brominated piperidine intermediate, followed by a lithium-halogen exchange and subsequent carboxylation.

Experimental Protocol: Synthesis

The following is a generalized experimental protocol based on the disclosed patent information.[3]

Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate

-

This intermediate is prepared through a multi-step process, which can include the reaction of 4-(2-bromophenyl)piperidine with di-tert-butyl dicarbonate (Boc₂O) in the presence of a suitable base.

Step 2: Lithiation and Carboxylation

-

Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in an appropriate anhydrous solvent (e.g., tetrahydrofuran) under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to a low temperature (e.g., -78 °C).

-

Slowly add a solution of an organolithium reagent (e.g., n-butyllithium) to the reaction mixture.

-

Stir the mixture at low temperature for a specified period to allow for the lithium-halogen exchange to occur, forming the lithiated intermediate in situ.

-

Bubble carbon dioxide gas through the reaction mixture or add solid carbon dioxide (dry ice).

-

Allow the reaction to warm to room temperature.

-

Quench the reaction with an aqueous solution (e.g., saturated ammonium chloride).

-

Perform an aqueous workup, including extraction with an organic solvent.

-

Purify the crude product by a suitable method, such as column chromatography or recrystallization, to yield 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

Synthesis Workflow Diagram

Caption: A simplified workflow for the synthesis of the target compound.

Biological Activity and Applications

The primary application of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a linker molecule in the design and synthesis of PROTACs.[1]

Role in PROTACs

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker plays a crucial role in the efficacy of the PROTAC by influencing the formation and stability of the ternary complex (POI-PROTAC-E3 ligase), which is a prerequisite for the subsequent ubiquitination and proteasomal degradation of the POI.[4][5] The semi-flexible nature of the 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid linker can be advantageous in achieving an optimal orientation of the POI and the E3 ligase.[1]

PROTAC Signaling Pathway

The general mechanism of action for a PROTAC is depicted in the signaling pathway diagram below. In this context, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid would constitute a key part of the "PROTAC" molecule shown in the diagram.

Caption: The signaling pathway illustrating PROTAC-mediated protein degradation.

Conclusion

2-(1-(Tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a key building block in modern drug discovery, particularly in the burgeoning field of targeted protein degradation. Its utility as a linker in PROTACs highlights the importance of carefully designed chemical tools to modulate biological processes. Further research into the physicochemical properties and biological applications of this and similar molecules will undoubtedly continue to advance the development of novel therapeutics.

References

- 1. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]

- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 4. Recent Developments in PROTAC-mediated Protein Degradation: From Bench to Clinic - PMC [pmc.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

A Comprehensive Technical Guide to 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic Acid

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a bifunctional molecule widely utilized in medicinal chemistry and drug discovery. Its structure incorporates a rigid 4-aryl piperidine scaffold, which is valuable for positioning pharmacophores in three-dimensional space. A key application of this compound is as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are novel therapeutic agents that leverage the cell's natural protein degradation machinery to eliminate disease-causing proteins. The specific geometry and properties of linkers like 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid can significantly influence the efficacy and pharmacokinetic properties of the resulting PROTAC. This compound is also a valuable intermediate in the synthesis of various biologically active molecules, including ampreloxetine.[1]

Chemical Properties and Structure

The fundamental physicochemical properties of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid are summarized in the table below.

| Property | Value |

| IUPAC Name | 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid |

| CAS Number | 170838-26-3 |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| Appearance | Solid powder |

| Solubility | Soluble in organic solvents |

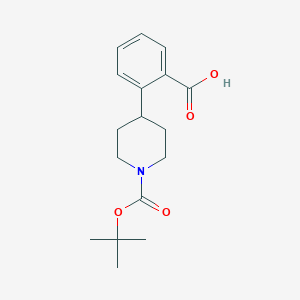

Below is a diagram illustrating the chemical structure of the molecule.

Caption: Chemical structure of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

Experimental Protocols: Synthesis

A common synthetic route for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is detailed in patent literature, which describes its preparation as an intermediate for other active pharmaceutical ingredients.[1] The following is a generalized multi-step protocol based on this literature.

A Multi-Step Synthetic Pathway

Caption: Generalized synthetic workflow for the target compound.

Detailed Methodology:

-

Step (a): 2-Bromobenzaldehyde is reacted with approximately 2 to 3 molar equivalents of an alkyl 3-oxobutanoate (e.g., methyl or ethyl 3-oxobutanoate) in the presence of about 0.2 to 0.4 molar equivalents of piperidine. This reaction is typically performed at reflux temperature (50-100 °C) for 1 to 6 hours.[1]

-

Step (b): The resulting product from step (a) is treated with an alkali metal hydroxide, followed by acidification to yield 3-(2-bromophenyl)pentane-1,5-dioic acid.[1]

-

Step (c): The di-acid is then reacted with an ammonia reagent to form 4-(2-bromophenyl)piperidine-2,6-dione.[1]

-

Subsequent Steps: The dione is then taken through a series of reduction and protection steps. This includes the reduction of the dione to form 4-(2-bromophenyl)piperidine, followed by protection of the piperidine nitrogen with a di-tert-butyl dicarbonate (Boc₂O) in the presence of a base.[1]

-

Step (f): The resulting tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate is reacted with an alkyl lithium reagent.[1]

-

Step (g): The final step involves the reaction of the lithiated intermediate with carbon dioxide to afford the desired product, 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.[1]

Applications in Drug Discovery: A PROTAC Linker

The primary application of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a linker in the design and synthesis of PROTACs. PROTACs are bifunctional molecules that consist of three key components: a "warhead" that binds to a target protein, an E3 ligase-recruiting ligand, and a linker that connects the two. The linker plays a crucial role in determining the efficacy of the PROTAC by influencing the formation of a stable ternary complex between the target protein, the PROTAC, and the E3 ligase.

Conceptual Diagram of a PROTAC

Caption: The role of the linker in a PROTAC's mechanism of action.

Biological Activity

While 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid itself is primarily an intermediate and not expected to have significant intrinsic biological activity, the piperidine and benzoic acid moieties are common in biologically active compounds. For instance, derivatives of 2-(piperidin-4-yl)benzimidazole have been shown to possess broad-spectrum antibacterial activities.[2] Additionally, compounds with similar structural motifs have been investigated for anti-inflammatory properties as inhibitors of soluble epoxide hydrolase.[3] The main biological relevance of this molecule, however, comes from the activity of the larger molecules it helps to create, such as PROTACs, which can have potent anti-tumor and other therapeutic effects.[4]

Conclusion

2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid is a key building block in modern drug discovery. Its utility as a semi-flexible linker is particularly notable in the rapidly advancing field of targeted protein degradation. The synthetic routes to this compound are well-established, allowing for its incorporation into complex molecular architectures. For researchers and scientists in drug development, a thorough understanding of the properties and applications of this and similar linkers is essential for the rational design of novel therapeutics.

References

- 1. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 2. 2-piperidin-4-yl-benzimidazoles with broad spectrum antibacterial activities - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]

An In-depth Technical Guide to the Molecular Weight of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

This technical guide provides a detailed analysis of the molecular weight of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a compound frequently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis.

Molecular Formula and Structure

The empirical formula for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is C₁₇H₂₃NO₄.[1] This formula delineates the precise number of atoms of each element present in a single molecule of the compound.

Table 1: Atomic Composition of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

| Element | Symbol | Number of Atoms |

| Carbon | C | 17 |

| Hydrogen | H | 23 |

| Nitrogen | N | 1 |

| Oxygen | O | 4 |

Calculation of Molecular Weight

The molecular weight of a compound is the sum of the atomic weights of its constituent atoms. The standard atomic weights for carbon, hydrogen, nitrogen, and oxygen are utilized for this calculation.[2][3][4][5][6][7][8]

The molecular weight is calculated as follows:

Molecular Weight = (Number of C atoms × Atomic Weight of C) + (Number of H atoms × Atomic Weight of H) + (Number of N atoms × Atomic Weight of N) + (Number of O atoms × Atomic Weight of O)

Molecular Weight = (17 × 12.011) + (23 × 1.008) + (1 × 14.007) + (4 × 15.999)

Molecular Weight = 204.187 + 23.184 + 14.007 + 63.996

Molecular Weight = 305.374 g/mol

The calculated molecular weight is consistent with the value of 305.37 g/mol provided by chemical suppliers.[1]

Table 2: Contribution of Each Element to the Molecular Weight

| Element | Symbol | Number of Atoms | Standard Atomic Weight ( g/mol ) | Total Contribution ( g/mol ) |

| Carbon | C | 17 | 12.011[8] | 204.187 |

| Hydrogen | H | 23 | 1.008[4] | 23.184 |

| Nitrogen | N | 1 | 14.007[2][5][6] | 14.007 |

| Oxygen | O | 4 | 15.999[3][7] | 63.996 |

| Total | 305.374 |

Experimental Verification

The molecular weight of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid can be experimentally verified using techniques such as mass spectrometry. This method provides a precise mass-to-charge ratio, confirming the molecular weight and purity of the synthesized compound.

Logical Workflow for Molecular Weight Calculation

The following diagram illustrates the logical process for determining the molecular weight of the compound.

Caption: Molecular weight calculation workflow.

References

- 1. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Nitrogen - Wikipedia [en.wikipedia.org]

- 3. Oxygen - Wikipedia [en.wikipedia.org]

- 4. Hydrogen - Wikipedia [en.wikipedia.org]

- 5. Nitrogen - Element information, properties and uses | Periodic Table [periodic-table.rsc.org]

- 6. sbg.bio.ic.ac.uk [sbg.bio.ic.ac.uk]

- 7. Oxygen, atomic [webbook.nist.gov]

- 8. Carbon | C (Element) - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: Structure and Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the chemical structure, synthesis, and key applications of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. This compound is a valuable bifunctional molecule, frequently utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1] This guide details the primary synthetic route involving organolithium chemistry and explores potential alternative methodologies such as palladium-catalyzed cross-coupling reactions. Detailed experimental protocols, quantitative data, and structural information are presented to aid researchers in the synthesis and application of this important chemical entity.

Chemical Structure and Properties

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a white to off-white powder. The structure features a piperidine ring N-protected with a tert-butoxycarbonyl (Boc) group, which is attached at the 4-position to a benzoic acid moiety at the ortho position.

Table 1: Chemical and Physical Properties [2][3]

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₄ |

| Molecular Weight | 305.37 g/mol |

| CAS Number | 170838-26-3 |

| Appearance | Powder |

| Purity | ≥95% |

| Storage Temperature | 2-8°C |

| SMILES | O=C(N(CC1)CCC1C(C=CC=C2)=C2C(O)=O)OC(C)(C)C |

| InChI | 1S/C17H23NO4/c1-17(2,3)22-16(21)18-10-8-12(9-11-18)13-6-4-5-7-14(13)15(19)20/h4-7,12H,8-11H2,1-3H3,(H,19,20) |

Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

The primary and most direct synthesis of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is a multi-step process that involves the formation of a key intermediate, tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate, followed by a lithium-halogen exchange and subsequent carboxylation.[4]

Synthesis Workflow

Caption: Synthetic workflow for 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

Detailed Experimental Protocols

This initial step involves the protection of the secondary amine of 4-(2-bromophenyl)piperidine with a Boc group.

-

Reagents and Materials:

-

4-(2-Bromophenyl)piperidine

-

Di-tert-butyl dicarbonate ((Boc)₂O)

-

Base (e.g., triethylamine or sodium carbonate)

-

Anhydrous solvent (e.g., tetrahydrofuran (THF) or dichloromethane (DCM))

-

-

Procedure:

-

Dissolve 4-(2-bromophenyl)piperidine in the anhydrous solvent in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).

-

Add the base to the solution.

-

Slowly add a solution of di-tert-butyl dicarbonate in the same solvent to the reaction mixture at 0 °C.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

-

This step generates the reactive organolithium intermediate.

-

Reagents and Materials:

-

tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate

-

Alkyllithium reagent (e.g., n-butyllithium or tert-butyllithium)

-

Anhydrous tetrahydrofuran (THF)

-

-

Procedure:

-

Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF in a flame-dried, three-necked flask under a strict inert atmosphere.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add the alkyllithium reagent dropwise to the solution, maintaining the temperature at -78 °C.

-

Stir the reaction mixture at -78 °C for 1-2 hours. The formation of the aryllithium species can be monitored by quenching small aliquots with D₂O and analyzing by ¹H NMR.

-

The final step introduces the carboxylic acid functionality.

-

Reagents and Materials:

-

(2-(1-(tert-butoxycarbonyl)piperidin-4-yl)phenyl)lithium solution from Step 2

-

Dry carbon dioxide (gas or solid)

-

Aqueous acid (e.g., 1 M HCl) for workup

-

-

Procedure:

-

Bubble dry carbon dioxide gas through the cold (-78 °C) solution of the aryllithium intermediate for 1-2 hours, or add crushed dry ice pellets to the reaction mixture.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Acidify the aqueous layer to pH 2-3 with 1 M HCl.

-

Extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

The crude product can be purified by recrystallization or flash column chromatography to afford 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

-

Quantitative Data

While specific yields can vary depending on the scale and reaction conditions, the following table provides representative data.

Table 2: Representative Reaction Data

| Step | Product | Typical Yield (%) | Purity (%) |

| 1 | tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate | 85-95 | >95 |

| 2 & 3 | 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid | 70-85 | >95 |

Characterization Data

¹H NMR (400 MHz, CDCl₃) δ: 1.48 (s, 9H), 1.65-1.80 (m, 2H), 1.85-1.95 (m, 2H), 2.80-2.95 (m, 2H), 3.25-3.35 (m, 1H), 4.20-4.35 (m, 2H), 7.20-7.30 (m, 1H), 7.35-7.45 (m, 1H), 7.50-7.60 (m, 1H), 8.05-8.15 (m, 1H).

¹³C NMR (101 MHz, CDCl₃) δ: 28.5, 32.8, 42.5, 44.0, 80.0, 126.8, 129.5, 130.8, 131.5, 132.5, 145.0, 155.0, 172.0.

Note: NMR chemical shifts are approximate and may vary slightly depending on the solvent and concentration.

Alternative Synthetic Routes

While the lithiation route is common, palladium-catalyzed cross-coupling reactions represent a viable alternative for the formation of the C-C bond between the piperidine and benzoic acid rings.

Suzuki Coupling

A Suzuki coupling reaction could potentially be employed by coupling a boronic acid or ester derivative of one of the rings with a halide or triflate of the other.

Caption: A potential Suzuki coupling strategy for the synthesis.

Application in PROTACs and Signaling Pathways

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key building block for the synthesis of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein of interest (POI) by recruiting an E3 ubiquitin ligase.

Role as a Linker

In a PROTAC molecule, this compound serves as a semi-flexible linker that connects the ligand that binds to the POI and the ligand that recruits the E3 ligase. The length, rigidity, and attachment points of the linker are crucial for the formation of a stable ternary complex (POI-PROTAC-E3 ligase) and subsequent ubiquitination and degradation of the POI.

Signaling Pathway Implications

The specific signaling pathway affected by a PROTAC containing this linker is determined by the target protein being degraded. For example, if the PROTAC targets a kinase involved in a cancer-related signaling pathway (e.g., the PI3K/AKT/mTOR pathway), the degradation of that kinase will lead to the downregulation of that pathway.

Caption: General mechanism of PROTAC-mediated protein degradation and its effect on signaling.

By degrading specific proteins, PROTACs can modulate signaling pathways that are dysregulated in various diseases, offering a powerful therapeutic strategy. The choice of linker, such as one derived from 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, is a critical aspect of PROTAC design to achieve optimal efficacy.

Conclusion

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a synthetically accessible and highly valuable building block in medicinal chemistry, particularly in the rapidly advancing field of targeted protein degradation. The synthetic route via lithiation and carboxylation is a robust method for its preparation. The structural features of this molecule make it an ideal linker component for the construction of PROTACs, enabling the precise therapeutic intervention in a wide range of signaling pathways. This guide provides the essential technical information for researchers to synthesize and utilize this compound in their drug discovery and development efforts.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. 4-((1-(tert-Butoxycarbonyl)piperidin-4-yl)oxy)benzoic acid | C17H23NO5 | CID 2794649 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Page loading... [wap.guidechem.com]

- 4. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

An In-depth Technical Guide on the Solubility of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

Introduction

2-(1-(tert-Butoxycarbonyl)piperidin-4-YL)benzoic acid is a molecule of interest in pharmaceutical research, notably as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs) for targeted protein degradation.[1][2] Understanding its solubility is a critical first step in early-stage drug discovery and formulation development, influencing factors such as bioavailability and the choice of delivery vehicle.[3] This guide details the standard experimental protocols for determining the equilibrium solubility of this compound.

Quantitative Solubility Data

While specific data for the target compound is unavailable, it is crucial for researchers to systematically record their findings. The following table provides a recommended structure for presenting experimentally determined solubility data.

Table 1: Experimental Solubility Data Template for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

| Solvent System | Temperature (°C) | pH (for aqueous media) | Solubility (mg/mL) | Solubility (mol/L) | Method of Analysis |

Experimental Protocols for Solubility Determination

The most reliable and widely accepted method for determining equilibrium (or thermodynamic) solubility is the Saturation Shake-Flask Method.[3] This method is recommended by the World Health Organization (WHO) for the Biopharmaceutics Classification System (BCS) based classification of APIs.[4][5][6]

3.1. Principle of the Shake-Flask Method

An excess amount of the solid compound is added to a specific solvent in a flask. The mixture is then agitated at a constant temperature until equilibrium is reached between the dissolved and undissolved compound. After separating the solid phase, the concentration of the compound in the saturated solution is measured using a suitable analytical technique.[3][6]

3.2. Materials and Equipment

-

2-(1-(tert-Butoxycarbonyl)piperidin-4-YL)benzoic acid (powder form)[1]

-

Selected solvents (e.g., water, phosphate buffer solutions of varying pH, ethanol, methanol, acetonitrile)

-

Volumetric flasks or vials

-

A temperature-controlled orbital shaker or water bath

-

Centrifuge or filtration apparatus (e.g., syringe filters with appropriate membrane material)

-

Calibrated pH meter

-

Analytical balance

-

Analytical instrument for quantification (e.g., HPLC-UV, LC-MS)

3.3. Detailed Experimental Procedure

-

Preparation: Add an excess amount of 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid to a flask containing a known volume of the desired solvent. The excess solid is crucial to ensure that a saturated solution is achieved.

-

Equilibration: Seal the flasks and place them in a shaker bath set to a constant temperature (e.g., 25 °C or 37 °C).[5] Agitate the samples for a predetermined period (e.g., 24 to 48 hours) to allow the system to reach equilibrium. Preliminary studies may be needed to determine the time required to reach equilibrium.[5][7]

-

Phase Separation: After equilibration, allow the flasks to stand to let the undissolved solids settle.[7] Separate the solid phase from the liquid phase by either centrifugation or filtration. This step must be performed carefully to avoid temperature changes that could affect the solubility.

-

Sample Preparation for Analysis: Withdraw a precise aliquot of the clear supernatant and dilute it with a suitable solvent to a concentration that falls within the linear range of the analytical method.

-

Quantification: Analyze the concentration of the dissolved compound in the diluted sample using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC).

-

Data Recording: For ionizable compounds like the target molecule, it is important to measure the pH of the saturated solution, especially in unbuffered aqueous media.[3] The experiment should be performed in triplicate to ensure the reliability of the results.[6]

3.4. Considerations for pH-Dependent Solubility

For ionizable drugs, determining solubility as a function of pH is critical.[3] According to WHO guidelines, solubility should be determined in aqueous media over a pH range of 1.2 to 6.8.[5] This can be achieved using pharmacopoeial buffer solutions (e.g., HCl for pH 1.2, acetate buffer for pH 4.5, and phosphate buffer for pH 6.8).[6]

Visualizing the Experimental Workflow

The following diagram illustrates the logical flow of the shake-flask solubility determination method.

Caption: Workflow for Shake-Flask Solubility Determination.

Conclusion

While direct solubility data for 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is not currently published, this guide provides the necessary framework for its experimental determination. By following the standardized shake-flask protocol, researchers can generate reliable and reproducible solubility data. This information is fundamental for advancing the development of new therapeutics, such as PROTACs, that incorporate this important chemical linker.

References

- 1. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]

- 3. dissolutiontech.com [dissolutiontech.com]

- 4. WHO Protocol to conduct equilibrium solubility experiments for the purpose of Biopharmaceutics Classification System-based classification of active pharmaceutical ingredients for biowaiver - ECA Academy [gmp-compliance.org]

- 5. d142khf7ia35oz.cloudfront.net [d142khf7ia35oz.cloudfront.net]

- 6. who.int [who.int]

- 7. Basic Procedure and Technical Requirements of Equilibrium Solubility Experiments [journal11.magtechjournal.com]

In-Depth Technical Guide: Spectral Characteristics of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed overview of the spectral characteristics of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, a key intermediate in the synthesis of various pharmaceutical compounds. While experimental spectral data is not widely available in public repositories, this document presents predicted Nuclear Magnetic Resonance (NMR) and Mass Spectrometry (MS) data based on established principles and analysis of analogous structures. Furthermore, a comprehensive experimental protocol for its synthesis is provided, accompanied by a visual workflow diagram to elucidate the process. This guide serves as a valuable resource for researchers working with this compound, offering insights into its structural confirmation and synthesis.

Compound Overview

Compound Name: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid Molecular Formula: C₁₇H₂₃NO₄ Molecular Weight: 305.37 g/mol CAS Number: 170838-26-3

This compound features a benzoic acid moiety substituted at the 2-position with a 4-yl-piperidine ring, which is N-protected with a tert-butoxycarbonyl (Boc) group. The presence of both aromatic and aliphatic components, along with the carbamate and carboxylic acid functional groups, results in a distinct spectral profile.

Predicted Spectral Data

Due to the limited availability of public experimental spectra for this specific molecule, the following sections provide predicted data based on established chemical shift values and fragmentation patterns of similar structures.

Predicted ¹H NMR Spectral Data

The expected proton NMR spectrum of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in a suitable deuterated solvent (e.g., CDCl₃ or DMSO-d₆) would exhibit signals corresponding to the aromatic protons of the benzoic acid ring, the protons of the piperidine ring, and the protons of the tert-butyl group.

| Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| Aromatic CH (4H) | 7.20 - 8.10 | Multiplet | 4H |

| Piperidine CH (1H) | 2.90 - 3.10 | Multiplet | 1H |

| Piperidine CH₂ (axial, 2H) | 1.60 - 1.80 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, 2H) | 2.80 - 3.00 | Multiplet | 2H |

| Piperidine CH₂ (axial, 2H) | 1.70 - 1.90 | Multiplet | 2H |

| Piperidine CH₂ (equatorial, 2H) | 4.00 - 4.20 | Multiplet | 2H |

| tert-Butyl CH₃ (9H) | 1.45 | Singlet | 9H |

| Carboxylic Acid OH (1H) | 12.0 - 13.0 | Broad Singlet | 1H |

Predicted ¹³C NMR Spectral Data

The carbon-13 NMR spectrum is expected to show distinct signals for the carbonyl carbons, aromatic carbons, and the aliphatic carbons of the piperidine and tert-butyl groups.

| Assignment | Predicted Chemical Shift (ppm) |

| Carboxylic Acid C=O | 168 - 172 |

| Carbamate C=O | 154 - 156 |

| Aromatic C (quaternary) | 145 - 148 |

| Aromatic C (quaternary) | 130 - 133 |

| Aromatic CH | 125 - 132 |

| Piperidine CH | 42 - 45 |

| Piperidine CH₂ | 40 - 44 (deshielded by N) |

| Piperidine CH₂ | 32 - 35 |

| tert-Butyl C (quaternary) | 79 - 81 |

| tert-Butyl CH₃ | 28 - 29 |

Predicted Mass Spectrometry (MS) Data

For mass spectrometry analysis, electrospray ionization (ESI) would be a suitable technique. The expected mass-to-charge ratios (m/z) for the molecular ion and major fragments are outlined below.

| m/z | Assignment |

| 306.17 | [M+H]⁺ |

| 328.15 | [M+Na]⁺ |

| 249.14 | [M - C₄H₉O]⁺ (Loss of tert-butoxy group) |

| 205.15 | [M - C₅H₉O₂]⁺ (Loss of Boc group) |

| 121.03 | [C₇H₅O₂]⁺ (Benzoic acid fragment) |

Experimental Protocols

The following experimental protocol for the synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is adapted from patent literature.

Synthesis of 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid

This synthesis is a multi-step process starting from commercially available materials.

Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate

-

To a solution of 4-(2-bromophenyl)piperidine in a suitable solvent such as tetrahydrofuran (THF), add di-tert-butyl dicarbonate (Boc₂O) and a base (e.g., triethylamine or sodium carbonate).

-

Stir the reaction mixture at room temperature for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Upon completion, perform an aqueous work-up by adding water and extracting the product with an organic solvent (e.g., ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by column chromatography on silica gel to obtain pure tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate.

Step 2: Lithiation and Carboxylation

-

Dissolve the purified tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF and cool the solution to -78 °C under an inert atmosphere (e.g., argon or nitrogen).

-

Slowly add a solution of n-butyllithium (n-BuLi) in hexanes to the reaction mixture while maintaining the temperature at -78 °C.

-

Stir the mixture at this temperature for a period to allow for the lithium-halogen exchange to occur, forming the corresponding aryllithium species.

-

Bubble carbon dioxide gas through the reaction mixture or add crushed dry ice in excess.

-

Allow the reaction to slowly warm to room temperature.

-

Quench the reaction by adding a saturated aqueous solution of ammonium chloride.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the resulting crude product by recrystallization or column chromatography to yield 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

Workflow and Signaling Pathway Diagrams

The following diagrams illustrate the synthetic workflow.

Caption: Synthetic workflow for the preparation of the title compound.

Conclusion

This technical guide provides a foundational understanding of the spectral properties and synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. While experimental spectral data remains elusive in the public domain, the predicted ¹H NMR, ¹³C NMR, and MS data presented herein offer valuable guidance for the structural characterization of this important synthetic intermediate. The detailed experimental protocol and workflow diagram further equip researchers with the necessary information for its preparation in a laboratory setting. This compilation of information is intended to facilitate and support ongoing research and development efforts in the pharmaceutical sciences.

The Pivotal Role of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in Modern Drug Development

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key bifunctional molecule that has garnered significant attention in contemporary pharmaceutical research and development. While not possessing a direct pharmacological mechanism of action in the traditional sense, its true value lies in its role as a sophisticated chemical building block. This technical guide elucidates the core functions of this compound, primarily as a semi-flexible linker in the architecture of Proteolysis Targeting Chimeras (PROTACs) and as a crucial intermediate in the synthesis of novel therapeutics, such as ampreloxetine. We will delve into the structural implications of its piperidine core, its impact on the efficacy of PROTACs, and its synthetic utility, providing a comprehensive overview for professionals in the field of drug discovery.

Introduction: Beyond a Simple Molecule

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a heterocyclic compound featuring a piperidine ring, a benzoic acid moiety, and a tert-butoxycarbonyl (Boc) protecting group. Its significance is not derived from intrinsic biological activity but from its application as a versatile scaffold in the construction of more complex, biologically active molecules.[1][2] This guide will explore its two primary applications: as a linker in PROTACs and as an intermediate in multi-step organic synthesis.

The Role of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid in PROTACs

PROTACs are innovative heterobifunctional molecules designed to hijack the cell's natural protein disposal system to eliminate disease-causing proteins.[1] They consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand for an E3 ubiquitin ligase, and a linker that connects these two ligands. The linker is a critical determinant of a PROTAC's success, influencing its efficacy, selectivity, and pharmacokinetic properties.[1][3]

Mechanism of Action within a PROTAC

The mechanism of a PROTAC is a multi-step intracellular process, where the linker plays a crucial role in facilitating the formation of a stable ternary complex between the target protein and the E3 ligase.[4]

Figure 1: General mechanism of action of a PROTAC, highlighting the linker's role.

The piperidine ring within 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid provides a degree of rigidity to the linker.[1][] This structural constraint is advantageous as it can pre-organize the PROTAC into a conformation that is favorable for the formation of the ternary complex, thereby enhancing the efficiency of ubiquitination and subsequent degradation of the target protein.[3][]

Data on PROTAC Linker Properties

While specific quantitative data for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid's performance as a linker is proprietary and context-dependent, the following table summarizes the general properties of different linker types used in PROTAC development.

| Linker Type | Key Characteristics | Advantages | Disadvantages |

| Flexible (e.g., PEG, Alkyl chains) | High conformational freedom. | Can accommodate various protein topographies; may improve solubility (PEG). | Can lead to unstable ternary complexes; may have poor metabolic stability. |

| Rigid (e.g., Piperidine/Piperazine, Aromatic rings) | Restricted conformational movement. | Can pre-organize the PROTAC for optimal ternary complex formation; often improves metabolic stability.[1][3][] | May not be suitable for all target protein and E3 ligase pairs; can impact solubility. |

| Semi-Flexible (incorporating rigid and flexible elements) | A balance of conformational restriction and freedom. | Aims to combine the advantages of both flexible and rigid linkers. | Design and synthesis can be more complex. |

Experimental Protocols for PROTAC Evaluation

The efficacy of a PROTAC incorporating a linker derived from 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid would be assessed through a series of established experimental protocols.

Figure 2: A generalized experimental workflow for evaluating the efficacy of a PROTAC.

1. Synthesis: The PROTAC is synthesized by coupling the warhead for the target protein and the E3 ligase ligand to the linker derived from 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.

2. Binding Affinity Assays: Techniques such as Surface Plasmon Resonance (SPR) or Isothermal Titration Calorimetry (ITC) are used to measure the binding affinity of the PROTAC to both the target protein and the E3 ligase independently. Assays are also performed to confirm the formation of the ternary complex.

3. Cellular Degradation Assays: The ability of the PROTAC to induce the degradation of the target protein is assessed in cultured cells. Methods like Western Blotting or In-Cell Western assays are used to quantify the levels of the target protein after treatment with the PROTAC.

4. Functional Assays: The downstream biological consequences of target protein degradation are measured using relevant cell-based assays, such as cell viability assays, reporter gene assays, or analysis of downstream signaling pathways.

5. In Vivo Studies: The pharmacokinetic (PK) and pharmacodynamic (PD) properties of the PROTAC are evaluated in animal models to determine its stability, bioavailability, and in vivo efficacy.

Intermediate in the Synthesis of Ampreloxetine

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid serves as a crucial intermediate in the synthesis of ampreloxetine, an investigational drug for the treatment of neurogenic orthostatic hypotension (nOH).[2][6]

Mechanism of Action of Ampreloxetine

Ampreloxetine is a selective norepinephrine reuptake inhibitor (NRI).[6][7] By blocking the norepinephrine transporter (NET), ampreloxetine increases the concentration of norepinephrine in the synaptic cleft.[6][7] This enhancement of noradrenergic signaling helps to improve vascular tone and mitigate the drop in blood pressure upon standing that is characteristic of nOH.[7]

Synthetic Pathway

The synthesis of ampreloxetine from 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid involves several key steps, illustrating the utility of this intermediate.

Figure 3: Simplified synthetic pathway to ampreloxetine.

Clinical Data for Ampreloxetine

The following table summarizes key findings from clinical studies of ampreloxetine, demonstrating the therapeutic potential of a drug synthesized from the compound of interest.

| Study Phase | Key Endpoint | Result |

| Phase 2 | Change in Orthostatic Hypotension Symptom Assessment (OHSA) score | Statistically significant improvement in symptoms.[6] |

| Phase 2 | Change in standing systolic blood pressure | Increase in standing systolic blood pressure compared to baseline.[6] |

| Phase 3 | Change in venous plasma norepinephrine levels | Mean increase of 58% after 4 weeks of treatment. |

Conclusion

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a prime example of a molecule whose value is realized through its application in more complex molecular architectures. Its role as a rigid linker in PROTACs is critical for optimizing the formation of the ternary complex, a key step in targeted protein degradation. Furthermore, its utility as an intermediate in the synthesis of drugs like ampreloxetine underscores its importance in the drug development pipeline. For researchers and scientists in the field, a thorough understanding of the functional contributions of such building blocks is essential for the rational design of next-generation therapeutics.

References

- 1. benchchem.com [benchchem.com]

- 2. medrxiv.org [medrxiv.org]

- 3. benchchem.com [benchchem.com]

- 4. PROTACs bearing piperazine-containing linkers: what effect on their protonation state? - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 6. Ampreloxetine Improves Neurogenic Orthostatic Hypotension Symptoms - - Practical Neurology [practicalneurology.com]

- 7. Pharmacokinetics and pharmacodynamics of ampreloxetine, a novel, selective norepinephrine reuptake inhibitor, in symptomatic neurogenic orthostatic hypotension - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid: A Versatile Building Block in Organic Synthesis

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a key bifunctional building block in modern organic synthesis, particularly valued in medicinal chemistry. Its unique structure, featuring a protected piperidine ring attached to a benzoic acid moiety, offers a versatile scaffold for the construction of complex molecules. This technical guide provides a comprehensive overview of its synthesis, physicochemical properties, and key applications, with a special focus on its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). Detailed experimental protocols and characterization data are presented to facilitate its practical use in the laboratory.

Introduction

The strategic design of molecular building blocks is paramount in the efficient synthesis of novel chemical entities with desired biological activities. 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid has emerged as a valuable intermediate due to its inherent structural features. The tert-butoxycarbonyl (Boc) protecting group on the piperidine nitrogen allows for controlled manipulation of its reactivity, while the carboxylic acid handle on the benzoic acid ring provides a convenient point for amide bond formation and other derivatizations. This combination makes it an ideal component for introducing a semi-flexible piperidine-aryl motif into larger molecules, a common structural element in many biologically active compounds. Its application as a linker in PROTACs highlights its importance in the rapidly evolving field of targeted protein degradation.[1][2]

Physicochemical and Spectroscopic Data

A thorough understanding of the physical and chemical properties of a building block is crucial for its effective application in synthesis. The key data for 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid are summarized below.

Physical and Chemical Properties

| Property | Value | Reference |

| CAS Number | 170838-26-3 | [2] |

| Molecular Formula | C₁₇H₂₃NO₄ | [2] |

| Molecular Weight | 305.37 g/mol | [2] |

| Appearance | White to off-white powder | [2] |

| Purity | ≥95% | [2] |

| Storage Temperature | 2-8°C | [2] |

| Solubility | Soluble in organic solvents such as DMF, DMSO, and methanol.[1] Benzoic acid, a related compound, shows high solubility in polar organic solvents. | [1][3] |

Spectroscopic Data

The structural integrity of 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid can be confirmed by various spectroscopic techniques.

| Technique | Data |

| ¹H NMR | (300 MHz, CDCl₃) δ (ppm) 8.00 (d, J= 7.8 Hz, 1H); 7.55 (dd, J= 0.9 and 7.8 Hz, 1H); 7.40 (d, J = 7.5 Hz, 1H); 7.32 (dd, 7.8 and 0.9 Hz, 1H), 4.30-4.26 (m, 2H); 3.76-3.68 (m, 1H); 2.91-2.79 (m, 2H); 1.90-1.86 (m, 2H); 1.71-1.60 (m, 2H); 1.51 (s, 9H). |

| ¹³C NMR | Characteristic signals for the aromatic, piperidine, and Boc groups are expected. For example, the carbonyl of the Boc group typically appears around 155 ppm, and the quaternary carbon of the tert-butyl group is observed near 80 ppm. The aromatic carbons resonate in the 125-145 ppm region, and the piperidine carbons appear in the aliphatic region.[4] |

| IR Spectroscopy | Expected characteristic peaks include a broad O-H stretch for the carboxylic acid (around 3000 cm⁻¹), a C=O stretch for the carboxylic acid (around 1700 cm⁻¹), a C=O stretch for the Boc group (around 1685 cm⁻¹), and C-H stretches for the aliphatic and aromatic portions.[4][5] |

| Mass Spectrometry | The expected [M+H]⁺ ion would be at m/z 306.17. Fragmentation patterns would likely involve the loss of the tert-butyl group or the entire Boc group. |

Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

The synthesis of this building block can be achieved through various routes. A common and scalable method is outlined in the following workflow, which starts from commercially available materials.

References

- 1. Design, Synthesis, and Biological Evaluation of IRAK4-Targeting PROTACs - PMC [pmc.ncbi.nlm.nih.gov]

- 2. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 3. spcmc.ac.in [spcmc.ac.in]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

The Diverse Biological Landscape of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid Derivatives: A Technical Overview

For Researchers, Scientists, and Drug Development Professionals

The 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid scaffold has emerged as a versatile building block in medicinal chemistry, primarily recognized for its role as a linker in the development of Proteolysis Targeting Chimeras (PROTACs). However, the inherent structural features of this and its derivative molecules also endow them with a spectrum of biological activities, ranging from anticancer to anti-inflammatory effects. This technical guide provides an in-depth exploration of the documented biological activities of these derivatives, presenting quantitative data, detailed experimental protocols, and visual representations of relevant biological pathways.

Core Application: A Linker in Targeted Protein Degradation

The principal application of 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid lies in its utility as a semi-flexible linker in the design of PROTACs.[1] PROTACs are heterobifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome. The piperidine and benzoic acid moieties of the core scaffold provide convenient handles for chemical modification and attachment of a target protein ligand and an E3 ligase ligand.

Anticancer Activity: Activation of Hypoxia-Inducible Factor 1 (HIF-1) Pathways

Recent research has identified N-(piperidin-4-yl)benzamide derivatives, which can be derived from the core 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid structure, as potent activators of the Hypoxia-Inducible Factor 1 (HIF-1) pathway, exhibiting significant antitumor activity.[2]

Quantitative Data

A study on a series of novel benzamide derivatives demonstrated significant inhibitory bioactivity in HepG2 (human liver cancer) cells. The half-maximal inhibitory concentration (IC50) values for the most potent compounds are summarized in the table below.[2]

| Compound ID | Structure | HepG2 IC50 (μM)[2] |

| 10b | 4-methoxy-N-(1-(4-nitrobenzoyl)piperidin-4-yl)benzamide | 0.12 |

| 10j | 4-methoxy-N-(1-(4-methoxybenzoyl)piperidin-4-yl)benzamide | 0.13 |

Experimental Protocols

Cell Proliferation Assay (MTT Assay) [2]

-

Cell Seeding: HepG2 cells were seeded into 96-well plates at a density of 5 × 10³ cells per well and incubated for 24 hours.

-

Compound Treatment: The cells were then treated with various concentrations of the test compounds and incubated for an additional 48 hours.

-

MTT Addition: Following treatment, 20 μL of MTT solution (5 mg/mL in PBS) was added to each well, and the plates were incubated for 4 hours.

-

Formazan Solubilization: The medium was removed, and 150 μL of DMSO was added to each well to dissolve the formazan crystals.

-

Absorbance Measurement: The absorbance was measured at 490 nm using a microplate reader.

-

IC50 Calculation: The IC50 values were calculated from the dose-response curves.

Western Blot Analysis for HIF-1α, p21, and Cleaved Caspase-3 Expression [2]

-

Cell Lysis: HepG2 cells were treated with the test compounds for 24 hours. After treatment, the cells were harvested and lysed in RIPA buffer containing a protease inhibitor cocktail.

-

Protein Quantification: The total protein concentration in the lysates was determined using a BCA protein assay kit.

-

SDS-PAGE and Transfer: Equal amounts of protein were separated by SDS-polyacrylamide gel electrophoresis and transferred to a polyvinylidene difluoride (PVDF) membrane.

-

Immunoblotting: The membranes were blocked with 5% non-fat milk and then incubated with primary antibodies against HIF-1α, p21, cleaved caspase-3, and β-actin (as a loading control) overnight at 4°C.

-

Secondary Antibody Incubation and Detection: After washing, the membranes were incubated with horseradish peroxidase (HRP)-conjugated secondary antibodies. The protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Signaling Pathway

The activation of the HIF-1α pathway by these compounds leads to the upregulation of its downstream target, p21, which is a cyclin-dependent kinase inhibitor that induces cell cycle arrest. Furthermore, the compounds were found to upregulate the expression of cleaved caspase-3, a key executioner of apoptosis.[2]

Caption: HIF-1α signaling pathway activated by benzamide derivatives.

Other Potential Biological Activities

While detailed quantitative data for derivatives of the exact 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid core is limited in the public domain, research on structurally related compounds suggests a broader potential for biological activity.

-

Anti-inflammatory Activity: Related 2-(piperidin-4-yl)acetamide derivatives have been identified as potent inhibitors of soluble epoxide hydrolase (sEH), an enzyme involved in the degradation of anti-inflammatory fatty acids.[3] This suggests that derivatives of the core benzoic acid structure may also possess anti-inflammatory properties. Furthermore, compounds with a 1-(piperidin-4-yl)-1,3-dihydro-2H-benzo[d]imidazole-2-one scaffold have shown inhibitory activity against the NLRP3 inflammasome, a key component of the inflammatory response.[4]

-

Enzyme Inhibition: Structurally analogous piperidine derivatives have been investigated as inhibitors of various enzymes. For instance, certain piperidine-based compounds have shown inhibitory activity against monoamine oxidases (MAO-A and MAO-B), elastase, and tyrosinase.[5][6]

-

Sigma Receptor Binding: Benzamide derivatives containing a piperidine moiety have been evaluated for their binding affinity to sigma receptors, which are implicated in a variety of neurological disorders and cancer.[7]

General Synthetic Workflow

The synthesis of derivatives of 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid typically involves the modification of the carboxylic acid group, often through amide bond formation. A general workflow is depicted below.

Caption: General synthetic scheme for N-substituted derivatives.

Conclusion

The 2-(1-(tert-butoxycarbonyl)piperidin-4-YL)benzoic acid scaffold serves as a valuable platform for the development of biologically active compounds. While its primary role has been as a linker in PROTAC technology, emerging evidence highlights the potential of its derivatives as potent anticancer agents through the activation of HIF-1 signaling. Further exploration of this chemical space is warranted to uncover additional therapeutic applications, potentially in the realms of anti-inflammatory, enzyme inhibitory, and neurological treatments. The synthetic tractability of the core structure allows for the generation of diverse libraries of compounds for screening against a wide array of biological targets, promising a rich future for this versatile chemical entity in drug discovery.

References

- 1. Buy 2-(4-{[(Tert-butoxy)carbonyl]amino}piperidin-1-yl)benzoic acid hydrochloride [smolecule.com]

- 2. Synthesis and structure-activity relationship of N-(piperidin-4-yl)benzamide derivatives as activators of hypoxia-inducible factor 1 pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2-(Piperidin-4-yl)acetamides as Potent Inhibitors of Soluble Epoxide Hydrolase with Anti-Inflammatory Activity | MDPI [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. Investigation of Structure–Activity Relationships for Benzoyl and Cinnamoyl Piperazine/Piperidine Amides as Tyrosinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Synthesis, in vitro pharmacologic characterization, and preclinical evaluation of N-[2-(1'-piperidinyl)ethyl]-3-[125I]iodo-4-methoxybenzamide (P[125I]MBA) for imaging breast cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid: Safety, Handling, and Application in Targeted Protein Degradation

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive information on the safety, handling, and application of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid. This compound is a key building block in medicinal chemistry, primarily utilized as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs).

Chemical and Physical Properties

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, with the CAS Number 170838-26-3, is a white to off-white powder.[1] Its structure, featuring a Boc-protected piperidine ring attached to a benzoic acid moiety, makes it a versatile reagent in organic synthesis.[1]

| Property | Value | Reference |

| Molecular Formula | C₁₇H₂₃NO₄ | [1] |

| Molecular Weight | 305.37 g/mol | [1] |

| Appearance | Powder | [1] |

| Storage Temperature | 2-8°C | [1] |

Safety and Handling

Comprehensive safety protocols are imperative when handling 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in a laboratory setting.

This compound is classified as hazardous under the Globally Harmonized System (GHS) of Classification and Labelling of Chemicals.[1]

| Hazard Class | GHS Classification |

| Skin Corrosion/Irritation | Category 2 |

| Serious Eye Damage/Eye Irritation | Category 2/2A |

| Skin Sensitization | Category 1 |

| Hazardous to the Aquatic Environment (Acute) | Category 1 |

| Hazardous to the Aquatic Environment (Chronic) | Category 1 |

Signal Word: Warning[1]

Hazard Statements:

-

H317: May cause an allergic skin reaction.[1]

-

H410: Very toxic to aquatic life with long lasting effects.[1]

Adherence to the following precautionary statements is crucial for safe handling.[1]

| Precautionary Code | Statement |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |

| P264 | Wash skin thoroughly after handling. |

| P273 | Avoid release to the environment. |

| P280 | Wear protective gloves/ protective clothing/ eye protection/ face protection. |

| P302 + P352 | IF ON SKIN: Wash with plenty of soap and water. |

| P305 + P351 + P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. |

Recommended Personal Protective Equipment:

-

Eye/Face Protection: Safety glasses with side-shields conforming to EN166 or equivalent.

-

Hand Protection: Handle with gloves. Gloves must be inspected prior to use. Use proper glove removal technique (without touching glove's outer surface) to avoid skin contact with this product. Dispose of contaminated gloves after use in accordance with applicable laws and good laboratory practices.

-

Skin and Body Protection: Complete suit protecting against chemicals. The type of protective equipment must be selected according to the concentration and amount of the dangerous substance at the specific workplace.

-

Respiratory Protection: For nuisance exposures use type P95 (US) or type P1 (EU EN 143) particle respirator. For higher level protection use type OV/AG/P99 (US) or type ABEK-P2 (EU EN 143) respirator cartridges.

-

Storage: Keep container tightly closed in a dry and well-ventilated place. Recommended storage temperature is 2-8°C.[1]

-

Disposal: Dispose of contents/container to an approved waste disposal plant.

Experimental Protocols

The following protocol is adapted from patent literature describing a process for the preparation of the title compound.[3] This process involves the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent to form an organolithium intermediate, which is then carboxylated using carbon dioxide.

Materials:

-

tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate

-

Anhydrous Tetrahydrofuran (THF)

-

n-Butyllithium (or other suitable alkyl lithium reagent)

-

Carbon dioxide (solid, dry ice)

-

Hydrochloric acid (1 M)

-

Ethyl acetate

-

Brine (saturated aqueous sodium chloride)

-

Anhydrous sodium sulfate

Procedure:

-

Dissolve tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon).

-

Cool the solution to -78°C using a dry ice/acetone bath.

-

Slowly add a solution of n-butyllithium in hexanes dropwise to the reaction mixture, maintaining the temperature at -78°C.

-

Stir the reaction mixture at -78°C for 1-2 hours.

-

In a separate flask, add an excess of crushed dry ice.

-

Slowly transfer the organolithium solution via cannula onto the dry ice.

-

Allow the reaction mixture to warm to room temperature and stir overnight.

-

Quench the reaction by adding 1 M hydrochloric acid until the solution is acidic (pH ~2-3).

-

Extract the aqueous layer with ethyl acetate (3x).

-

Combine the organic layers and wash with brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the crude product by flash column chromatography or recrystallization to obtain 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid.

This compound serves as a bifunctional linker for PROTAC synthesis. The carboxylic acid moiety can be coupled to an amine-containing E3 ligase ligand, and the Boc-protecting group can be removed to reveal a secondary amine on the piperidine ring, which can then be coupled to a warhead targeting the protein of interest.

Step 1: Coupling to an E3 Ligase Ligand

-

Dissolve 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid (1.0 eq), an amine-containing E3 ligase ligand (e.g., a derivative of thalidomide or pomalidomide) (1.1 eq), and a peptide coupling reagent (e.g., HATU, HBTU) (1.2 eq) in an anhydrous aprotic solvent (e.g., DMF or DCM).

-

Add a non-nucleophilic base (e.g., DIPEA) (2.5 eq) to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours, monitoring completion by TLC or LC-MS.

-

Upon completion, dilute the reaction with an organic solvent (e.g., ethyl acetate) and wash sequentially with aqueous acid (e.g., 1 M HCl), saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.

-

Purify the resulting intermediate by flash column chromatography.

Step 2: Boc Deprotection

-

Dissolve the purified intermediate from Step 1 in a suitable solvent (e.g., dichloromethane).

-

Add an excess of a strong acid (e.g., trifluoroacetic acid or 4 M HCl in dioxane).

-

Stir the reaction at room temperature for 1-2 hours until the deprotection is complete (monitored by TLC or LC-MS).

-

Remove the solvent and excess acid under reduced pressure. The resulting amine salt is often used directly in the next step.

Step 3: Coupling to the Target Protein Ligand (Warhead)

-

Dissolve the deprotected intermediate from Step 2 (1.0 eq), a carboxylic acid-containing warhead (1.1 eq), and a peptide coupling reagent (1.2 eq) in an anhydrous aprotic solvent.

-

Add a non-nucleophilic base (e.g., DIPEA) (3.0-4.0 eq to neutralize the amine salt and catalyze the reaction).

-

Stir the reaction at room temperature for 4-12 hours.

-

Work up and purify the final PROTAC molecule as described in Step 1.

Application in Targeted Protein Degradation

The primary application of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid is as a linker in the construction of PROTACs.[1] PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting it to an E3 ubiquitin ligase.[4] The piperidine ring in this linker provides a degree of rigidity, which can be advantageous for optimizing the ternary complex formation between the target protein, the PROTAC, and the E3 ligase.[1]

The functionality of a PROTAC is not based on inhibition, but on inducing the degradation of a target protein. This is achieved through the ubiquitin-proteasome system.

Caption: General mechanism of PROTAC-mediated protein degradation.

The signaling pathway initiated by a PROTAC is fundamentally the targeted degradation of a specific protein. The downstream biological effects are therefore entirely dependent on the function of the protein being degraded. For instance, if the PROTAC targets a kinase involved in a cancer proliferation pathway, the downstream effect would be the inhibition of that pathway. If it targets a structural protein, the consequence would be the disruption of cellular architecture. The versatility of the PROTAC platform, enabled by linkers such as 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid, allows for the targeted degradation of a wide array of proteins implicated in various diseases.

A typical workflow for the development and evaluation of a PROTAC synthesized using the described linker is as follows:

Caption: Experimental workflow for PROTAC development and evaluation.

This workflow outlines the progression from the chemical synthesis of the PROTAC, through its characterization and in vitro testing to assess its ability to form the ternary complex and degrade the target protein, and finally to in vivo studies to evaluate its pharmacokinetic properties and efficacy in a disease model.

This guide provides a foundational understanding of 2-(1-(tert-butoxycarbonyl)piperidin-4-yl)benzoic acid for its safe handling and effective application in the cutting-edge field of targeted protein degradation. As research in this area continues to expand, the utility of versatile linkers like this compound will undoubtedly grow.

References

- 1. 2-(1-(tert-Butoxycarbonyl)piperidin-4-yl)benzoic acid 95% | Sigma-Aldrich [sigmaaldrich.com]

- 2. 2-{[1-(TERT-BUTOXYCARBONYL)PIPERIDIN-4-YL]SULFONYL}BENZOICACID | 849035-97-8 [amp.chemicalbook.com]

- 3. WO2019232010A1 - PROCESS FOR PREPARING 2-(1-(tert-BUTOXYCARBONYL)PIPERIDINE-4-YL)BENZOIC ACID - Google Patents [patents.google.com]

- 4. benchchem.com [benchchem.com]

The Emergence of a Key Pharmaceutical Building Block: A Technical Guide to 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic Acid

Introduction: 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is a heterocyclic compound that has gained significant attention in the field of medicinal chemistry and drug development. Characterized by a benzoic acid moiety attached to a piperidine ring, which is in turn protected by a tert-butoxycarbonyl (Boc) group, this molecule serves as a crucial intermediate in the synthesis of various pharmaceutical agents. Its structural features make it a versatile building block, enabling the construction of more complex molecules with desired pharmacological activities. This technical guide provides an in-depth overview of the discovery, synthesis, and applications of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid, with a focus on its role in the development of novel therapeutics.

Physicochemical Properties

The fundamental properties of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid are summarized in the table below.

| Property | Value |

| Molecular Formula | C₁₇H₂₃NO₄[1] |

| Molecular Weight | 305.37 g/mol [1] |

| CAS Number | 170838-26-3[2] |

| Appearance | Powder |

| Assay | 95%[2] |

| Storage Temperature | 2-8°C |

History and Discovery

While a singular "discovery" event for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is not prominently documented in scientific literature, its history is intrinsically linked to its emergence as a key intermediate in the synthesis of pharmaceutically active compounds. The patent literature, particularly from the late 2010s, highlights its importance. A significant milestone in its history is its identification as a crucial precursor for the synthesis of Ampreloxetine, a norepinephrine reuptake inhibitor.[3] Patent number WO2019232010A1, filed in 2019, details processes for preparing this compound, underscoring its value in the pharmaceutical industry.[3]

More recently, its utility has expanded into the field of targeted protein degradation, where it is employed as a semi-flexible linker in the development of Proteolysis Targeting Chimeras (PROTACs). The rigid nature of the 4-aryl piperidine structure can influence the three-dimensional orientation of the PROTAC, which is a critical factor for the formation of the ternary complex and the overall efficacy of the degrader.

Synthesis and Experimental Protocols

The synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid has been described in detail, with various routes developed to improve efficiency and yield. A prominent method involves a multi-step process starting from commercially available reagents.

Synthetic Pathway Overview

A common synthetic route involves the reaction of tert-butyl 4-(2-bromophenyl)piperidine-1-carboxylate with an alkyl lithium reagent, followed by carboxylation with carbon dioxide.[3]

Caption: Synthetic workflow for 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid.

Detailed Experimental Protocol

The following is a representative experimental protocol derived from patent literature.[3]

Step 1: Synthesis of tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate

This intermediate is prepared from 2-bromobenzaldehyde and an alkyl 3-oxobutanoate in the presence of piperidine.[3]

Step 2: Lithiation and Carboxylation

-

Reaction Setup: tert-Butyl 4-(2-bromophenyl)piperidine-1-carboxylate is dissolved in a suitable solvent (e.g., THF) under an inert atmosphere (e.g., nitrogen).

-

Lithiation: The solution is cooled, and an alkyl lithium reagent (e.g., n-butyl lithium or tert-butyl lithium) is added dropwise to form the corresponding lithiated intermediate in situ.[3]

-

Carboxylation: Carbon dioxide (gas or solid) is then introduced into the reaction mixture.

-

Workup and Isolation: The reaction is quenched, and the product is isolated using standard procedures such as filtration, chromatography, or recrystallization.[3]

Quantitative Data from Synthesis

| Parameter | Value | Reference |

| Reaction Temperature | 10 °C to 30 °C | [3] |

| Reaction Time | 1 to 6 hours | [3] |

Applications in Drug Discovery and Development

The primary application of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid is as a key building block in the synthesis of more complex molecules with therapeutic potential.

Intermediate in Ampreloxetine Synthesis

This compound is a crucial intermediate in the manufacturing process of Ampreloxetine.[3] The synthesis involves the reduction of the carboxylic acid group of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid to a hydroxymethyl group, followed by further chemical transformations.[3]

Linker in PROTAC Technology

In the rapidly evolving field of targeted protein degradation, 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid serves as a valuable linker for the construction of PROTACs. PROTACs are bifunctional molecules that recruit a target protein to an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein. The linker plays a critical role in determining the efficacy of a PROTAC by controlling the distance and orientation between the target protein and the E3 ligase. The semi-rigid nature of the 4-aryl piperidine scaffold provided by this intermediate can be advantageous in optimizing the ternary complex formation.

Caption: Role as a linker in PROTACs.

Conclusion

2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid has established itself as a valuable and versatile intermediate in modern drug discovery and development. Its importance is underscored by its critical role in the synthesis of Ampreloxetine and its application as a linker in the design of PROTACs. The synthetic routes to this compound are well-defined, allowing for its efficient production. As research into targeted therapies and complex molecule synthesis continues to advance, the demand for such well-characterized and functionalized building blocks is likely to increase, ensuring the continued relevance of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid in the pharmaceutical landscape.

References

Methodological & Application

Application Notes and Protocols for the Synthesis of 2-(1-(Tert-butoxycarbonyl)piperidin-4-YL)benzoic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract